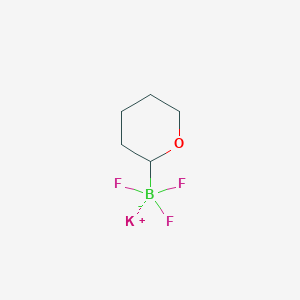
Potassium;trifluoro(oxan-2-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro(oxan-2-yl)boranuide is a chemical compound with the molecular formula C5H9BF3OK. It is a potassium salt of trifluoro(oxan-2-yl)boranuide, characterized by its stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(oxan-2-yl)boranuide can be synthesized through the reaction of oxan-2-ylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process ensures high purity and yield by controlling temperature, pressure, and reaction time. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(oxan-2-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Potassium;trifluoro(oxan-2-yl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium;trifluoro(oxan-2-yl)boranuide involves its ability to act as a nucleophile in various reactions. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in cross-coupling reactions. The compound targets specific molecular pathways, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar in structure but with a methyl group attached to the oxan ring.
Potassium trifluoroborate salts: A broader class of compounds with similar reactivity and stability
Uniqueness
Potassium;trifluoro(oxan-2-yl)boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
potassium;trifluoro(oxan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNGMWPKVNYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCO1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415072-72-7 |
Source


|
| Record name | potassium trifluoro(oxan-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)



![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)
